Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate
Description
Chemical Identity and Nomenclature
Systematic Nomenclature
The compound adheres to IUPAC nomenclature guidelines, with the name derived from its parent benzoxazole structure. Key components include:
- Benzoxazole core : A bicyclic system formed by fusing a benzene ring to an oxazole (1,3-oxazole) ring.
- Substituents :
- 5-Bromo : Bromine atom at position 5 of the benzoxazole ring.
- 2-Methyl : Methyl group attached to position 2 of the oxazole ring.
- 7-Carboxylate methyl ester : Methyl ester of a carboxylic acid group at position 7 of the benzoxazole ring.
Table 1: Key Identifiers for Methyl 5-Bromo-2-Methyl-1,3-Benzoxazole-7-Carboxylate
Synonyms and Alternative Names
The compound is referenced under multiple trivial names, reflecting its structural features:
- Methyl 5-bromo-2-methyl-7-benzoxazolecarboxylate
- BE-0015 (depositor-supplied identifier)
- MFCD16140295 (commercial database identifier)
Structural Characteristics and Isomerism
Core Benzoxazole Structure
The benzoxazole ring system consists of a benzene ring fused to an oxazole (1,3-oxazole) ring. The fusion positions are critical:
- Position 1 : Oxygen atom of the oxazole ring.
- Position 2 : Nitrogen atom of the oxazole ring.
- Position 3 : Fusion to the benzene ring.
Table 2: Substituent Positions on the Benzoxazole Ring
| Position | Substituent | Functional Group/Role |
|---|---|---|
| 2 | Methyl | Electron-donating, steric bulk |
| 5 | Bromine | Electron-withdrawing, reactive |
| 7 | Methyl ester | Carboxylate ester, solubility |
Reactivity and Functional Group Interactions
The substituents influence reactivity:
- Bromine at C5 : Enables nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions.
- Methyl ester at C7 : Participates in hydrolysis (to carboxylic acid) or transesterification.
- Methyl at C2 : Provides steric protection and electronic effects.
Isomerism Considerations
While the compound does not exhibit geometric or optical isomerism due to its rigid fused-ring system, benzoxazole derivatives can display positional isomerism. For example:
- Ortho vs. para substitution : Substituents on the benzoxazole ring can occupy ortho (adjacent) or para (opposite) positions relative to the fused oxazole ring.
- Ring fusion orientation : Variations in how the benzene and oxazole rings are fused (e.g., 1,2- vs. 1,3-fusion) create distinct isomers.
Historical Context in Heterocyclic Chemistry
Evolution of Benzoxazole Chemistry
The development of benzoxazole derivatives traces back to early 20th-century heterocyclic chemistry. Key milestones include:
- Discovery of Benzoxazole : Synthesized via cyclization of 2-aminophenol derivatives with acyl chlorides or aldehydes
Properties
IUPAC Name |
methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-5-12-8-4-6(11)3-7(9(8)15-5)10(13)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPHFLJLVCCXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=CC(=C2O1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677770 | |
| Record name | Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-65-9 | |
| Record name | Methyl 5-bromo-2-methyl-7-benzoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclization of 2-Amino-4-bromophenol Derivatives
Method Overview:
This approach begins with the synthesis of 2-amino-4-bromophenol derivatives, which undergo cyclization to form the benzoxazole core, followed by esterification to introduce the methyl ester group at position 7.
- Step 1: Preparation of 2-amino-4-bromophenol
- Commercially available or synthesized via nitration of phenol derivatives, followed by reduction.
- Step 2: Cyclization with ortho-esters
- The 2-amino-4-bromophenol is refluxed with trimethyl orthoacetate in a suitable solvent like acetic acid or toluene.
- Conditions typically involve reflux for 1.5 hours, leading to the formation of 5-bromo-2-methylbenzoxazole.
- Step 3: Esterification at position 7
- The benzoxazole intermediate reacts with methyl chloroformate or methyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the methyl ester group at the 7-position.
- Alternatively, direct esterification can be achieved via methylation of the carboxylic acid derivative if previously oxidized.
| Reaction Step | Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization | Reflux with trimethyl orthoacetate | ~65-80% | In ethanol or acetic acid |
| Esterification | Methyl iodide or methyl chloroformate, base | ~70-85% | In acetone or DMF |
Bromination of 2-Methylbenzoxazole Followed by Esterification
Method Overview:
This route involves bromination of 2-methylbenzoxazole at the 5-position, followed by esterification to form the methyl ester at the 7-position.
- Step 1: Bromination
- 2-Methylbenzoxazole is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under UV irradiation.
- The reaction is carried out in a solvent like carbon tetrachloride or chloroform at room temperature or under reflux.
- Step 2: Esterification
- The brominated benzoxazole undergoes esterification with methyl chloroformate or methyl iodide, facilitated by a base such as potassium carbonate.
- The reaction is typically performed in acetone or DMF at room temperature or reflux.
| Reaction Step | Conditions | Yield | Notes |
|---|---|---|---|
| Bromination | NBS, radical initiator, room temperature or reflux | ~60-75% | Selectivity at 5-position |
| Esterification | Methyl iodide, K2CO3, acetone | ~70-85% | Efficient methylation |
Cross-Coupling and Functionalization via Suzuki or Ullmann Coupling
Method Overview:
A more advanced route involves preparing a halogenated benzoxazole derivative followed by coupling with methyl ester precursors or boronic acids.
- Step 1: Synthesis of 5-bromo-2-methylbenzoxazole
- Prepared via bromination as above.
- Step 2: Suzuki coupling
- The brominated benzoxazole reacts with a methyl ester-bearing boronic acid in the presence of palladium catalysts (e.g., Pd(PPh3)4) and a base (potassium carbonate) in a solvent mixture of ethanol and toluene.
- Reflux conditions are maintained for approximately 20 hours.
- Step 3: Purification
- The product is purified via column chromatography, yielding methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate.
| Reaction Step | Conditions | Yield | Notes |
|---|---|---|---|
| Suzuki coupling | Pd catalyst, K2CO3, ethanol/toluene, reflux | ~65-75% | High selectivity |
Alternative Method: Oxidative Cyclization of o-Hydroxyaryl Imine Derivatives
Method Overview:
This method involves oxidative cyclization of o-hydroxyaryl imines, followed by halogenation and esterification.
- Step 1: Synthesis of o-hydroxyaryl imines
- Condensation of o-hydroxyaryl aldehydes with amines.
- Step 2: Oxidative cyclization
- Using iodine diacetate or other oxidants (e.g., PhI(OAc)2) in methanol at room temperature to generate benzoxazole derivatives.
- Step 3: Bromination
- The benzoxazole is brominated at the 5-position using NBS.
- Step 4: Esterification
- Methylation of the carboxylic acid group with methyl iodide or methyl chloroformate.
| Reaction Step | Conditions | Yield | Notes |
|---|---|---|---|
| Oxidative cyclization | Iodine diacetate, MeOH, room temp | ~80% | Efficient formation of benzoxazole core |
| Bromination | NBS, room temp | ~70% | Selective at 5-position |
| Methylation | Methyl iodide, base | ~70-85% | Final methyl ester formation |
Summary Table of Preparation Methods
| Method | Key Reagents | Main Reactions | Typical Yields | Advantages |
|---|---|---|---|---|
| Cyclization of 2-amino-4-bromophenol | Trimethyl orthoacetate | Cyclization + esterification | 65-80% | Straightforward, high yield |
| Bromination of 2-methylbenzoxazole | NBS | Selective bromination | 60-75% | Well-established, scalable |
| Cross-coupling (Suzuki) | Boronic acids, Pd catalyst | Coupling at bromide | 65-75% | High selectivity, versatile |
| Oxidative cyclization | Iodine diacetate | Cyclization + bromination | 70-80% | One-pot process |
Notes and Considerations:
- Reaction selectivity is critical, especially during bromination, where controlling regioselectivity at the 5-position is essential.
- Purification techniques such as column chromatography and recrystallization are vital for obtaining high-purity products.
- Reaction conditions such as temperature, solvent, and reaction time significantly influence yields and product purity.
- Safety precautions should be observed when handling reagents like methyl iodide, NBS, and oxidants.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can produce oxides or amines, respectively .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate has shown potential in the development of pharmaceutical agents. Its derivatives have been evaluated for various biological activities:
- Anticancer Activity : Research indicates that benzoxazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, modifications at the 5-position of the benzoxazole moiety have been linked to enhanced activity against MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells .
- Antimicrobial Properties : Some studies suggest that compounds containing the benzoxazole framework possess antimicrobial activity, making them candidates for further exploration in drug development .
Synthetic Methodologies
The synthesis of this compound is of significant interest due to its relevance in creating various derivatives:
- Microwave-Assisted Synthesis : Recent advancements in synthetic strategies include microwave-assisted reactions that improve yield and reduce reaction times. For example, using acetylhydroxamic acid and sulfuric acid under microwave conditions has yielded significant quantities of related benzoxazole compounds .
- Catalytic Methods : The use of catalysts such as magnetic solid acids has been reported to enhance the efficiency of synthesizing benzoxazole derivatives from simpler precursors . These methodologies allow for greener and more sustainable chemical processes.
Material Science Applications
The compound's unique properties also make it suitable for applications in material science:
- Polymer Additives : Due to its stability and reactivity, this compound can be used as an additive in polymer formulations to enhance thermal stability or impart specific functionalities.
- Fluorescent Materials : Compounds with a benzoxazole structure are often explored for their fluorescent properties, which can be harnessed in creating advanced materials for optoelectronic applications.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of various benzoxazole derivatives on human cancer cell lines. This compound was included due to its structural characteristics that suggest potential activity. Results indicated that modifications at the carboxylate group significantly influenced biological efficacy.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis route for this compound using a novel catalytic approach. The study demonstrated improved yields (up to 89%) when using a magnetic solid acid catalyst compared to traditional methods .
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Positional Isomers
- Methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate (CAS: 2091139-27-2) Molecular Formula: C₁₀H₈BrNO₃ Key Differences: The bromine and carboxylate groups are swapped (positions 5 and 7). The bromine atom in position 7 may sterically hinder reactions compared to position 5 .
Substituent Variations
- Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate Molecular Formula: C₁₀H₇BrClNO₃ Key Differences: The 2-methyl group is replaced with a chloromethyl (-CH₂Cl) moiety. The chlorine atom enhances reactivity for nucleophilic substitution, making this compound a precursor for introducing secondary functionalities (e.g., amines or thiols) .
Functional Group Analogs
- 7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid Molecular Formula: C₉H₆BrNO₃ Key Differences: The methyl ester is replaced with a carboxylic acid (-COOH). This substitution increases hydrophilicity, improving solubility in basic aqueous solutions. The carboxylic acid form is more reactive in condensation reactions (e.g., amide bond formation) .
- 5-Bromo-2-methyl-1,3-benzoxazol-7-amine
Data Table: Comparative Analysis of Key Compounds
Physicochemical Properties
Biological Activity
Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzoxazole ring with specific substituents that enhance its biological properties. The presence of a bromine atom at the 5th position and a methyl ester group at the 7th position are notable features that influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉BrN₁O₃ |
| CAS Number | 2204915-00-2 |
| Melting Point | 142–144 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom enhances its binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. Research indicates that this compound may exhibit:
- Antimicrobial Activity : It has been shown to inhibit the growth of various bacteria and fungi by interfering with their enzymatic functions.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, although detailed mechanisms remain to be elucidated.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against several pathogens. The minimum inhibitory concentration (MIC) values provide insight into its effectiveness.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Candida albicans | 32 |
These results indicate that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further therapeutic exploration.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 35 |
The IC₅₀ values suggest that this compound may induce apoptosis in cancer cells, although further mechanistic studies are required to confirm these findings.
Case Studies
Several case studies have highlighted the potential applications of this compound in medicinal chemistry:
- Case Study on Antifungal Activity : A study focused on its antifungal properties against clinical isolates of Candida albicans, demonstrating its effectiveness in inhibiting biofilm formation.
- Case Study on Antibacterial Mechanisms : Research investigating the mechanism of action revealed that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Q & A
Basic: How can researchers optimize the synthesis of Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate to improve yield and purity?
Methodological Answer:
A reflux-based approach using methyl 3-amino-4-hydroxybenzoate and substituted aryl acids (in excess) is a viable starting point, as demonstrated for analogous benzoxazole carboxylates . Key parameters to optimize include:
- Reaction time and temperature : Prolonged reflux (e.g., 15–20 hours) ensures complete cyclization.
- Stoichiometry : Excess aryl acid drives the reaction to completion.
- Workup : Precipitation on crushed ice improves purity by removing unreacted reagents.
Post-synthesis, purification via column chromatography (using a polar/non-polar solvent gradient) or recrystallization (e.g., ethanol/water) is recommended. Monitor progress via TLC or HPLC to confirm intermediate formation and final product purity.
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituents (e.g., methyl, bromo, ester groups) and confirm benzoxazole ring formation. Coupling patterns in aromatic regions distinguish regioisomers .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra.
- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., bromine’s distinct doublet).
- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and C-O-C (benzoxazole, ~1250 cm⁻¹) stretches .
Advanced: How can single-crystal X-ray diffraction (SCXRD) data be processed using SHELX software to resolve ambiguities in the molecular structure?
Methodological Answer:
- Data Collection : Use high-resolution diffraction data (≤ 0.8 Å resolution) to minimize errors.
- Structure Solution :
- Validation : Check for outliers using R-factor, residual density maps, and Hirshfeld surface analysis. For ambiguous electron density (e.g., bromine vs. substituent disorder), employ occupancy refinement or alternative models .
- Visualization : ORTEP-3 generates publication-quality thermal ellipsoid diagrams to highlight atomic displacements .
Advanced: What methodologies are recommended for analyzing hydrogen bonding patterns and their impact on crystal packing?
Methodological Answer:
- Graph Set Analysis : Categorize hydrogen bonds (e.g., D(n)-A(m) motifs) using Etter’s formalism to identify recurring patterns in crystal structures .
- Crystallographic Software : Mercury (CCDC) or CrystalExplorer computes hydrogen bond distances/angles and visualizes packing motifs.
- Energy Frameworks (Hirshfeld Surface) : Quantify intermolecular interactions (e.g., Br···π contacts) and their contribution to lattice stability .
Advanced: How can conformational analysis using Cremer-Pople puckering parameters be applied to study the benzoxazole ring’s non-planarity?
Methodological Answer:
- Coordinate Calculation : Derive Cremer-Pople parameters (amplitude , phase ) from atomic coordinates (SCXRD or DFT-optimized structures) to quantify ring puckering .
- Comparison to Planarity : A planar benzoxazole ring has . Deviations () indicate non-planarity due to steric strain or electronic effects.
- DFT Validation : Compare experimental puckering with gas-phase DFT calculations (e.g., B3LYP/6-311+G(d,p)) to assess environmental influences .
Basic: What are the common challenges in achieving high-resolution crystallographic data, and how can they be mitigated?
Methodological Answer:
- Crystal Quality : Poorly diffracting crystals may result from impurities or disorder. Recrystallize in alternative solvents (e.g., DCM/hexane) or use vapor diffusion.
- Data Collection :
- Optimize exposure time to balance intensity and resolution.
- Use synchrotron sources for weakly diffracting crystals.
- Refinement : Apply SHELXL’s restraints (e.g., SIMU, DELU) to model thermal motion and disorder .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Advanced: How can researchers reconcile discrepancies between computational predictions and experimental data regarding electronic properties?
Methodological Answer:
- DFT Benchmarking : Perform calculations (e.g., Gaussian, ORCA) with solvent effects (PCM model) and compare with experimental UV-Vis, NMR, or IR spectra.
- Electrostatic Potential Maps : Overlay DFT-derived maps with SCXRD electron density to validate charge distribution (e.g., bromine’s electron-withdrawing effect) .
- Error Analysis : Identify systematic errors (e.g., basis set limitations) or environmental factors (e.g., crystal packing forces) causing deviations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
